
Rufinamide
Overview
Description
Rufinamide (IUPAC name: 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide) is an antiepileptic drug (AED) with the molecular formula C₁₀H₈F₂N₄O and a molecular weight of 238.19 g/mol . It features a 1,2,3-triazole core linked to a difluorobenzyl group, contributing to its unique pharmacokinetic and pharmacodynamic properties . Approved by the FDA in 2008, this compound is indicated as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome (LGS) in patients aged ≥1 year . Its mechanism involves modulation of sodium channel activity, prolonging the inactive state to reduce neuronal hyperexcitability .
Preparation Methods
The synthesis of rufinamide involves several steps:
Reaction of 2,6-difluorobenzyl azide and propiolic acid: This reaction occurs in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Esterification: The acid is then esterified to form an ester.
Ammonolysis: The ester is treated with ammonia to yield this compound.
Industrial production methods often involve purification steps such as crystallization from a mixture of polar aprotic solvents with water or alcohol to ensure the purity of the final product .
Chemical Reactions Analysis
Rufinamide undergoes several types of chemical reactions:
Hydrolysis: This compound is metabolized primarily by carboxylesterases into an inactive carboxylic acid derivative.
Oxidation and Reduction:
Substitution: This compound can undergo substitution reactions, particularly involving its triazole ring.
Common reagents used in these reactions include alcohols, water, and ammonia . The major products formed from these reactions are typically inactive metabolites, such as the carboxylic acid derivative .
Scientific Research Applications
Rufinamide is an antiepileptic drug (AED) used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in patients aged four years and older . It is also approved for adjunctive treatment of focal (partial-onset) seizures in adults and adolescents . this compound, a triazole derivative, is chemically unrelated to other current AEDs .
Clinical Applications and Efficacy
This compound has demonstrated efficacy in reducing seizure frequency in patients with LGS and drug-resistant epilepsy .
Lennox-Gastaut Syndrome (LGS) :
- A placebo-controlled study showed that this compound significantly reduced overall seizure frequency in patients with LGS .
- In a multicenter clinical trial, the frequency of epileptic seizures significantly decreased in the this compound group compared to the placebo group. The median percent change in the frequency of tonic-atonic seizures was -24.2% in the this compound group and -3.3% in the placebo group (p=0.003) .
- One study reported a median seizure frequency reduction of 59.2% from responders to baseline with this compound treatment .
- Efficacy seen in older pediatric patients can be extrapolated to younger patients as LGS is physiologically similar in the two groups .
Drug-Resistant Epilepsy :
- This compound is used as an add-on treatment for people with drug-resistant focal epilepsy .
- One review of studies showed that adding this compound to another antiepileptic medicine probably reduced how often seizures happened more than a placebo .
Dosing and Administration
The doses of this compound used in studies ranged from 200 mg to 3200 mg daily .
Adverse Effects and Safety
The overall tolerability of this compound is considered good, with most adverse events in clinical trials being mild to moderate and transient, often occurring during the titration phase . Common treatment-related adverse events include decreased appetite, somnolence, and vomiting .
Agranulocytosis : A case report suggests that this compound may induce the potentially serious adverse effect of agranulocytosis . Patients should be monitored for clinical signs and routine blood count determination should be considered for early detection .
Stevens-Johnson Syndrome (SJS) : There has been a reported case of clinical SJS associated with this compound in a 13-year-old girl .
Safety and Retention Rate
A retrospective study of 300 patients with a median age of 9.1 years showed that this compound treatment led to a median seizure frequency reduction of 59.2% from baseline in responders . However, this compound was discontinued in 110 (36.7%) of the 300 patients, with 63 (21%) discontinuing due to unsatisfactory response .
Pharmacology and Toxicology
Mechanism of Action
The precise mechanism of action of rufinamide is not fully understood. it is believed to prolong the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . This compound also inhibits the action of metabotropic glutamate receptor 5, which plays a role in the production of glutamate, a neurotransmitter involved in seizure activity .
Comparison with Similar Compounds
Key Pharmacological Properties :
- Bioavailability : ~85% when taken with food .
- Dosage : 400–1,600 mg/day, adjusted based on age, weight, and co-medications .
Rufinamide is compared below with structurally or functionally related AEDs, including carbamazepine , lacosamide , and valproate , based on efficacy, safety, pharmacokinetics, and clinical applications.
Table 1: Structural and Mechanistic Comparison
Table 2: Efficacy in Seizure Control
Table 4: Pharmacokinetic Profile
Key Research Findings
Neuroprotective Effects : this compound combined with midazolam-ketamine showed 87.5% survival rates in seizure models and reduced hippocampal neurodegeneration .
Drug Interactions : this compound clearance increases by ≥25% when co-administered with carbamazepine, necessitating dose adjustments .
Therapeutic Monitoring : While this compound serum levels correlate with seizure control, a standardized therapeutic range remains undefined .
Biological Activity
Rufinamide is a triazole derivative primarily used as an anticonvulsant medication for treating seizure disorders, particularly Lennox-Gastaut syndrome (LGS). Its biological activity is characterized by its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile. This article synthesizes data from various studies to provide a comprehensive overview of this compound's biological activity.
Pharmacokinetics
Absorption and Distribution:
- This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1 to 4 hours post-dose. The apparent volume of distribution is approximately 50 L at a daily dose of 3200 mg, showing no significant variation between adults and children .
- It exhibits low protein binding (26.3% - 34.8%), primarily to albumin .
Metabolism:
- The drug is extensively metabolized in the liver, primarily by carboxylesterase-1, resulting in the formation of an inactive metabolite, CGP 47292. Notably, this compound does not significantly interact with cytochrome P450 enzymes .
Elimination:
- This compound is eliminated predominantly via urine as its metabolites, with minimal unchanged drug excreted .
This compound's primary action involves the modulation of sodium channels. It prolongs the inactive state of these channels, particularly affecting Nav1.1 and Nav1.4 isoforms. This action reduces neuronal excitability and helps control seizure activity . Importantly, this compound does not significantly affect GABA receptors or glutamate uptake, distinguishing its mechanism from other antiepileptic drugs .
Clinical Efficacy
Seizure Reduction:
- In a multicenter study involving 300 patients with LGS, this compound treatment resulted in a median seizure frequency reduction of 59.2% among responders, with a higher efficacy observed in patients with genetic etiologies compared to those with structural/metabolic causes (66.2% vs. 45.5%, p=0.005) .
- A randomized controlled trial demonstrated that this compound led to a significant decrease in tonic-atonic seizure frequency compared to placebo (p<0.001), highlighting its effectiveness as an adjunctive therapy for drug-resistant epilepsy .
Comparison with Other Antiepileptics:
- Clinical trials have shown that this compound's efficacy is comparable to that of other antiepileptic drugs such as topiramate and lamotrigine .
Safety Profile
Adverse Effects:
- Common side effects include decreased appetite (17.2%), somnolence (17.2%), and vomiting (13.8%). Most adverse events are mild to moderate in severity .
- A notable case study reported Stevens-Johnson syndrome in a patient treated with this compound, emphasizing the need for careful monitoring during treatment .
Case Studies and Research Findings
Case Study Analysis:
A retrospective analysis of patients treated with this compound from November 2008 to March 2013 showed that:
- The treatment was well-tolerated among most patients.
- Discontinuation rates were noted at 36.7%, primarily due to unsatisfactory responses or adverse effects .
Research Findings Summary Table:
Study Type | Population | Key Findings |
---|---|---|
Multicenter Study | 300 patients with LGS | Median seizure reduction of 59.2% |
Randomized Controlled Trial | Patients aged 4-30 | Significant reduction in tonic-atonic seizures (p<0.001) |
Case Report | Individual case | Development of Stevens-Johnson syndrome |
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046506 | |
Record name | Rufinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106308-44-5 | |
Record name | Rufinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106308-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufinamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rufinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUFINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.